molecular formula C10H16ClNO3 B12514461 2-Amino-2-(3,4-dimethoxyphenyl)ethanol hydrochloride

2-Amino-2-(3,4-dimethoxyphenyl)ethanol hydrochloride

Cat. No.: B12514461
M. Wt: 233.69 g/mol
InChI Key: NCRZWUIMVNDOMZ-UHFFFAOYSA-N
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Description

2-Amino-2-(3,4-dimethoxyphenyl)ethanol hydrochloride is an organic compound with the molecular formula C10H16ClNO3 It is a derivative of phenethylamine, characterized by the presence of amino and hydroxyl groups on the ethyl chain, and methoxy groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol hydrochloride typically involves the reaction of 3,4-dimethoxybenzaldehyde with nitromethane to form 3,4-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced to 2-Amino-2-(3,4-dimethoxyphenyl)ethanol using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3,4-dimethoxyphenyl)ethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 2-(3,4-Dimethoxyphenyl)acetone.

    Reduction: 2-Amino-2-(3,4-dimethoxyphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-2-(3,4-dimethoxyphenyl)ethanol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(3,4-dimethoxyphenyl)ethanol: Similar structure but differs in the position of the amino group.

    3,4-Dimethoxyphenethylamine: Lacks the hydroxyl group on the ethyl chain.

    2-(3,4-Dimethoxyphenyl)ethanol: Lacks the amino group.

Uniqueness

2-Amino-2-(3,4-dimethoxyphenyl)ethanol hydrochloride is unique due to the presence of both amino and hydroxyl groups on the ethyl chain, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .

Properties

Molecular Formula

C10H16ClNO3

Molecular Weight

233.69 g/mol

IUPAC Name

2-amino-2-(3,4-dimethoxyphenyl)ethanol;hydrochloride

InChI

InChI=1S/C10H15NO3.ClH/c1-13-9-4-3-7(8(11)6-12)5-10(9)14-2;/h3-5,8,12H,6,11H2,1-2H3;1H

InChI Key

NCRZWUIMVNDOMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CO)N)OC.Cl

Origin of Product

United States

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